molecular formula C15H18F3NO2 B8416245 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide

9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide

カタログ番号: B8416245
分子量: 301.30 g/mol
InChIキー: KRCXZGYVOZSCSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide (C15H18F3NO2) is a small molecule compound provided for research use in biochemical and pharmacological studies. This compound has been identified as an inhibitor of several histone deacetylases (HDACs), including HDAC10, HDAC6, HDAC1, HDAC2, HDAC4, and HDAC8 . Histone deacetylases are a class of enzymes critical for regulating gene expression and cellular processes by removing acetyl groups from histone and non-histone proteins. Inhibitors of these enzymes are valuable tools for researchers investigating epigenetics, gene regulation, cell cycle control, and the development of new therapeutic strategies for conditions such as cancer and neurodegenerative diseases . The mechanism of action involves the chelation of the zinc ion present in the active site of many HDAC enzymes, thereby blocking their deacetylase activity and leading to an accumulation of acetylated proteins within the cell . This action can alter gene expression patterns and induce various cellular outcomes, including differentiation, cell cycle arrest, and apoptosis. As a research chemical, 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide enables scientists to probe the complex biological functions of specific HDAC isoforms and explore structure-activity relationships (SAR) within this class of compounds . It is part of the broader chemical tools used to validate new biological targets and understand signaling pathways mediated by protein acetylation. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

特性

分子式

C15H18F3NO2

分子量

301.30 g/mol

IUPAC名

9,9,9-trifluoro-8-oxo-N-phenylnonanamide

InChI

InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21)

InChIキー

KRCXZGYVOZSCSF-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)C(F)(F)F

製品の起源

United States

準備方法

9,9,9-トリフルオロ-8-オキソ-N-フェニルノナナンアミドの合成には、いくつかのステップが含まれます。一般的な方法の1つには、特定の条件下で、トリフルオロメチルケトンとノナナンアミド誘導体を反応させることが含まれます。 反応には通常、触媒が必要であり、目的の生成物を得るために加熱が必要になる場合があります . 工業生産方法は異なる場合がありますが、一般的には規模と効率を最適化した同様の合成ルートに従います。

化学反応の分析

科学研究への応用

9,9,9-トリフルオロ-8-オキソ-N-フェニルノナナンアミドは、いくつかの科学研究への応用があります。

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide is C15H18F3NO2C_{15}H_{18}F_3NO_2. The trifluoromethyl group contributes to its lipophilicity and potential biological activity. The compound is categorized under anilides, which are known for their diverse biological activities including herbicidal and pharmaceutical applications .

Case Studies

A study conducted on various synthesized anilides demonstrated that CF3 had a higher affinity for the histone deacetylase enzyme compared to other known inhibitors. The study involved docking simulations using AutoDock 4.2.6 to analyze the binding interactions between CF3 and the enzyme's active site . The findings indicated that CF3 could serve as a lead compound for developing new herbicides with enhanced efficacy.

CompoundActivity LevelComparison with Commercial Herbicide
CF3HighGreater than Dual Gold (S-metolachlor)
4dModerateComparable to commercial standards
4eHighSuperior inhibition rates

Histone Deacetylase Inhibition

The role of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide as a histone deacetylase inhibitor positions it within the realm of cancer therapeutics. HDAC inhibitors are recognized for their potential in treating various malignancies due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

Clinical Relevance

The compound's structural similarity to established HDAC inhibitors suggests potential utility in clinical settings. For instance, existing HDAC inhibitors like Vorinostat have been approved for treating cutaneous T-cell lymphoma. There are ongoing clinical trials investigating the efficacy of new HDAC inhibitors across different cancer types .

Summary of Findings

The applications of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide span agricultural and pharmaceutical fields due to its unique properties:

  • Herbicide Development : Demonstrated high efficacy against target plant species through enzyme inhibition.
  • Cancer Therapeutics : Potential as an HDAC inhibitor with implications for treating various cancers.

作用機序

類似の化合物との比較

9,9,9-トリフルオロ-8-オキソ-N-フェニルノナナンアミドは、そのトリフルオロメチルケトン部分によってユニークであり、その部分は、その特定の化学的性質と生物学的活性に寄与しています。類似の化合物には、以下のようなものがあります。

類似化合物との比較

Chemical Identity :

  • IUPAC Name: 9,9,9-Trifluoro-8-oxo-N-phenylnonanamide
  • Formula: C₁₅H₁₈F₃NO₂
  • SMILES : O=C(Nc1ccccc1)CCCCCCC(=O)C(F)(F)F
  • InChI: InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21)

Functional Role: 9,9,9-Trifluoro-8-oxo-N-phenylnonanamide (abbreviated as CF3 in studies) is a fluorinated histone deacetylase (HDAC) inhibitor. It has been computationally predicted to dock into the catalytic pocket of the Neisseria gonorrhoeae HDAC (Gc-HDAC), an enzyme implicated in epigenetic modifications during bacterial infection . Its trifluoroalkyl chain and phenylamide moiety distinguish it structurally from classical HDAC inhibitors like trichostatin A (TSA) .

Comparison with Similar Compounds

Structural Features

The table below summarizes structural differences between CF3 and other HDAC inhibitors:

Compound Key Structural Features Fluorination Target Enzyme
CF3 Trifluoroalkyl chain, phenylamide terminus Yes (C9-F₃) Gc-HDAC
Trichostatin A (TSA) Hydroxamic acid group, aliphatic chain with conjugated double bonds No Human HDACs, Gc-HDAC
CRI Biphenyl core, 4-methyl-benzoylamino group, dicarboxylic acid substituents No Gc-HDAC
B3N (M344) Benzamide backbone, hydroxyamino heptyl chain No Human HDACs
SAHA (Vorinostat) Hydroxamic acid, aliphatic chain No Broad-spectrum HDACs

Key Observations :

  • Binding Motifs : CF3 lacks the hydroxamic acid moiety present in TSA and SAHA, relying instead on its phenylamide and ketone groups for enzyme interaction .

Binding Affinity and Docking Studies

Computational docking analyses (using Autodock 4.2.6 and I-TASSER) revealed:

  • CF3 : Predicted to bind to the zinc-containing catalytic core of Gc-HDAC via hydrophobic interactions with the trifluoroalkyl chain and hydrogen bonding via the amide group .
  • TSA : Stronger binding affinity to human HDACs due to its hydroxamic acid-zinc coordination, but also docks into Gc-HDAC with comparable efficacy to CF3 .
  • CRI : Biphenyl structure allows π-π stacking with aromatic residues in Gc-HDAC’s active site, but lacks fluorination, reducing its specificity .

Limitations: No experimental IC₅₀ values or binding energy scores were provided in the evidence, limiting direct quantitative comparisons.

Q & A

Q. What analytical methods are recommended for structural characterization of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide, and how do they address potential ambiguities in fluorinated compounds?

To resolve structural ambiguities in fluorinated compounds like 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide, nuclear magnetic resonance (NMR) spectroscopy (particularly 19F^{19}\text{F} NMR) and high-resolution mass spectrometry (HR-MS) are critical. 19F^{19}\text{F} NMR distinguishes between trifluoromethyl groups and other fluorinated moieties by chemical shift variations, while HR-MS confirms molecular weight and fragmentation patterns. For example, trifluoromethyl groups exhibit distinct splitting patterns in 1H^{1}\text{H} NMR due to coupling with adjacent protons . Cross-validation with infrared spectroscopy (IR) can confirm carbonyl (C=O) and amide (N-H) functional groups. Discrepancies in spectral data should prompt re-evaluation of sample purity or consideration of tautomeric forms .

Q. How can researchers ensure the stability of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide under varying experimental conditions?

Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. For thermal stability, differential scanning calorimetry (DSC) can identify decomposition temperatures, while accelerated stability testing (e.g., 40°C/75% RH for 6 months) quantifies degradation products via HPLC or LC-MS. Photostability requires exposure to UV/visible light (ICH Q1B guidelines), with monitoring for fluorinated byproducts like trifluoroacetic acid . Hydrolytic stability in acidic/basic media (pH 1–13) reveals susceptibility of the amide bond, with 19F^{19}\text{F} NMR tracking fluorine retention .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide while minimizing perfluorinated impurities?

A factorial design approach (e.g., 2k^k factorial) can systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For instance, trifluoroacetylation reactions often require anhydrous conditions to avoid hydrolysis, with catalysts like Hünig’s base improving yield. Advanced purification techniques (e.g., preparative HPLC with fluorinated stationary phases) isolate target compounds from perfluorinated byproducts like perfluorooctanoic acid (PFOA), which are regulated due to environmental persistence . Reaction monitoring via in-situ FTIR or Raman spectroscopy ensures real-time control over intermediate formation .

Q. How can computational modeling predict the reactivity of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide in biological systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability, critical for pharmacokinetic studies. Tools like COMSOL Multiphysics integrate quantum mechanical data with fluid dynamics to simulate metabolic pathways, such as cytochrome P450-mediated oxidation of the phenyl group . Validating computational predictions requires comparative in vitro assays (e.g., microsomal stability tests) .

Q. What methodologies resolve contradictions in reported bioactivity data for 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide across different assays?

Contradictions often arise from assay-specific interference (e.g., fluorophore quenching in fluorescence-based assays) or solvent effects (DMSO vs. aqueous buffers). A tiered approach includes:

  • Orthogonal assays : Replace fluorescence readouts with luminescence or colorimetric methods (e.g., MTT for cytotoxicity).
  • Solvent standardization : Use ≤0.1% DMSO to avoid artifactual membrane permeability changes.
  • Control experiments : Include fluorinated analogs (e.g., trifluoroacetophenone) to isolate fluorine-specific effects .
    Meta-analysis of published data using tools like RevMan (Cochrane Collaboration) can statistically harmonize discrepancies .

Methodological Frameworks

Q. How can AI-driven platforms enhance the design of derivatives of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide with improved selectivity?

Generative adversarial networks (GANs) trained on fluorinated compound databases propose novel derivatives by modifying substituents on the phenyl or carbonyl groups. Bayesian optimization prioritizes synthesis candidates based on predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. For example, replacing the phenyl group with a pyridinyl moiety may enhance water solubility while retaining fluorine-mediated metabolic stability. Validation via SPR (surface plasmon resonance) confirms target binding affinity .

Q. What protocols validate the environmental impact of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide during disposal or accidental release?

Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (Test 305). LC-MS/MS quantifies environmental persistence in soil/water matrices, while Daphnia magna acute toxicity tests (OECD 202) assess ecological risk. Comparative analysis with structurally similar perfluorinated compounds (e.g., PFOS/PFOA) informs regulatory risk assessments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。